2-Methoxyamphetamine

Vue d'ensemble

Description

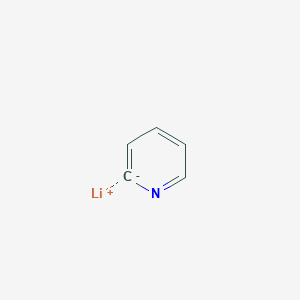

2-Methoxyamphetamine (2-MA), also known as ortho-methoxyamphetamine (OMA), is a drug of the amphetamine class . It is substantially weaker in inhibiting the reuptake of and inducing the release of the monoamine neurotransmitters compared to related agents such as amphetamine, MMA, and PMA . It may instead act as a β-adrenergic receptor agonist similarly to its N-methylated analogue methoxyphenamine .

Molecular Structure Analysis

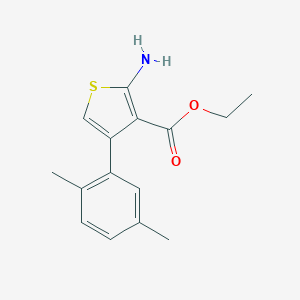

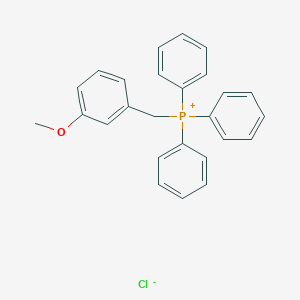

The molecular formula of 2-Methoxyamphetamine is C10H15NO . Its average mass is 165.232 Da and its mono-isotopic mass is 165.115356 Da .

Chemical Reactions Analysis

2-Methoxyamphetamine is an amphetamine class drug. It is substantially weaker in inhibiting the reuptake of and inducing the release of the monoamine neurotransmitters compared to related agents such as amphetamine, MMA, and PMA . It may instead act as a β-adrenergic receptor agonist .

Physical And Chemical Properties Analysis

The molecular formula of 2-Methoxyamphetamine is C10H15NO . Its average mass is 165.232 Da and its mono-isotopic mass is 165.115356 Da .

Applications De Recherche Scientifique

Psychotropic Potency and Effects on Neurotransmission

2-Methoxyamphetamine shows psychotropic potency and can affect neurotransmitter uptake in the brain, with potential psychotomimetic effects similar to other psychotomimetic agents like mescaline and amphetamine (Hendley & Snyder, 1971).

Overdose and Management

It has a high incidence of significant morbidity and mortality in overdose cases. Management strategies for overdose with this compound have been discussed in medical literature (Caldicott et al., 2003).

Acute Toxicity and Behavioral Effects

Studies have compared the acute toxic and behavioral effects of 2-Methoxyamphetamine with other compounds like mescaline and amphetamine, highlighting its distinct pharmacological profile (Davis et al., 1978).

Inhibition of Monoamine Oxidase

2-Methoxyamphetamine acts as a potent inhibitor of type-A monoamine oxidase, which is significant for understanding its psychopharmacological effects (Green & Hait, 1980).

Effects on Neurotransmitter Kinetics

It has been shown to alter neurotransmitter kinetics such as serotonin and dopamine, which are critical for understanding its impact on the central nervous system (Kaminskas et al., 2002).

Neurotransmitter Release Studies

Research has examined its effects on the release of neurotransmitters like serotonin in the brain, contributing to our understanding of its psychoactive properties (Nichols et al., 1982).

Mécanisme D'action

2-Methoxyamphetamine is substantially weaker in inhibiting the reuptake of and inducing the release of the monoamine neurotransmitters compared to related agents such as amphetamine, MMA, and PMA . It may instead act as a β-adrenergic receptor agonist similarly to its N-methylated analogue methoxyphenamine .

Safety and Hazards

2-Methoxyamphetamine is harmful if swallowed . It is recommended to wash thoroughly after handling, not to eat, drink or smoke when using this product, and to call a poison center/doctor if feeling unwell after swallowing . It is also recommended to rinse the mouth and dispose of contents/container in accordance with local/regional/national/international regulations .

Orientations Futures

Future investigations into amphetamines should place a high emphasis on pediatric-focused trials, particularly in light of the rising prescriptions for children with ADHD . Alongside this, it is crucial to delve deeper into the intricate mechanisms underpinning addiction, while simultaneously developing robust prevention strategies .

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAHFEPKESUPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934899 | |

| Record name | 1-(2-Methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)propan-2-amine | |

CAS RN |

15402-84-3 | |

| Record name | 2-Methoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15402-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylmethoxyphenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)

![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)